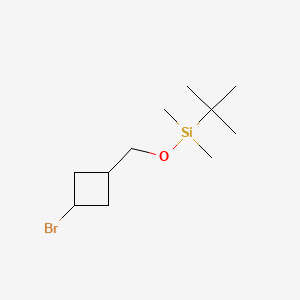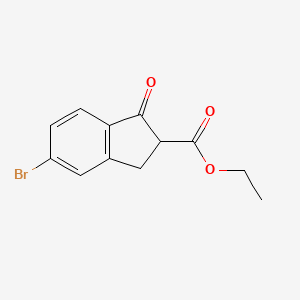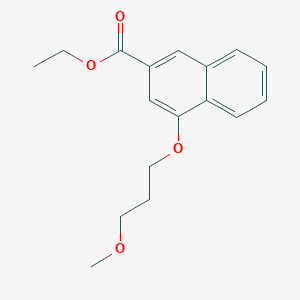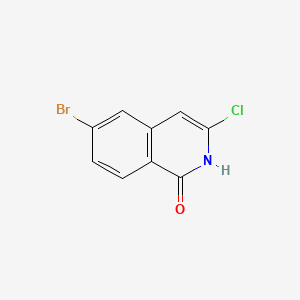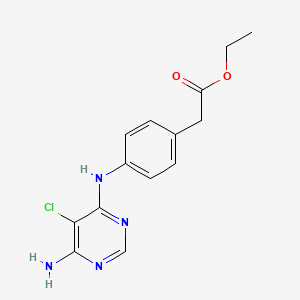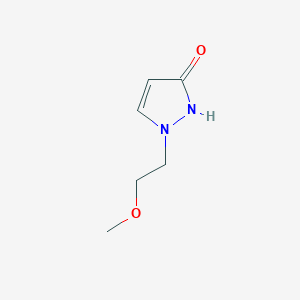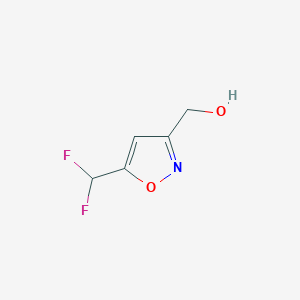
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a halogenated phenol derivative with the molecular formula C7H3ClF3IO2 This compound is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-chloro-2-hydroxy-4-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction is carried out at a controlled temperature to ensure selective iodination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-iodo-5-(trifluoromethoxy)phenol
- 4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol
Uniqueness
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. The combination of chlorine, iodine, and trifluoromethoxy groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H3ClF3IO2 |
|---|---|
Molekulargewicht |
338.45 g/mol |
IUPAC-Name |
5-chloro-2-iodo-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H |
InChI-Schlüssel |
HBZSQKQIQUHLMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


